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Compound of Interest

Compound Name: Virosine B

Cat. No.: B1158404

Disclaimer: The compound "Virosine B" is not found in the established chemical literature. This
guide focuses on (+)-Virosecurinine, a structurally related and well-documented alkaloid,
assuming it to be the compound of interest.

Introduction

(+)-Virosecurinine is a tetracyclic indolizidine alkaloid isolated from plants of the Flueggea
(formerly Securinega) genus, particularly Flueggea suffruticosa and Flueggea virosa.[1][2][3] It
belongs to the Securinega alkaloid family, which is characterized by a unique bridged ring
system.[1] Virosecurinine is an optical isomer of securinine.[4] This class of compounds has
garnered significant interest from the scientific community due to its diverse and potent
biological activities, including neuroactivity and antitumor effects.[4][5] This document provides
a comprehensive overview of the known physical and chemical properties of (+)-Virosecurinine,
detailed experimental protocols for their determination, and insights into its biological
interactions.

Chemical Identity and Structure

Virosecurinine possesses a complex, rigid tetracyclic structure featuring a butenolide ring fused
to a piperidine and a pyrrolidine ring.[1]

o |[UPAC Name: (1R,2S,8R)-14-oxa-7-azatetracyclo[6.6.1.0%,11.02,7|pentadeca-9,11-dien-13-
one[6]
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o CAS Registry Number: 6704-68-3[7]
e Molecular Formula: C13H1sNO2[7]
e Molecular Weight: 217.26 g/mol [6]

Physical and Chemical Properties

The physicochemical properties of (+)-Virosecurinine are summarized in the table below. These
properties are crucial for its isolation, characterization, and formulation in drug development

processes.

Property Value Reference(s)

Physical State Solid, Crystalline [7]

Melting Point 141-142 °C [7]

_ _ Varies with solvent and

Optical Rotation - N/A
conditions
Soluble in chloroform,

Solubility methanol, ethanol; sparingly General alkaloid solubility

soluble in water

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of
Virosecurinine. Key data from various spectrometric techniques are summarized below.
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Spectroscopic Technique

Key Data and
Interpretation

Reference(s)

Mass Spectrometry (MS)

[M+H]*: m/z 218.1179. High-
resolution mass spectrometry
(HRMS) confirms the
elemental composition.
Fragmentation patterns help in
identifying the core tetracyclic

structure.

[8]

1H NMR Spectroscopy

Complex spectrum with
characteristic signals for
olefinic protons in the
butenolide ring and aliphatic
protons of the fused ring
system. Specific chemical
shifts and coupling constants

are solvent-dependent.

[9]

13C NMR Spectroscopy

Signals corresponding to 13
carbon atoms, including a
characteristic carbonyl carbon
from the lactone ring, olefinic
carbons, and aliphatic carbons

of the cage-like structure.

[°]

Infrared (IR) Spectroscopy

Characteristic absorption
bands for the a,B3-unsaturated
y-lactone carbonyl group (C=0
stretch) and C=C double bond

stretches.

[10][11]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following

sections outline the standard protocols used to determine the properties of Virosecurinine.
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Virosecurinine is typically extracted from the dried leaves and stems of Flueggea suffruticosa or
Flueggea virosa.[3]

Extraction: The powdered plant material is subjected to extraction with a suitable organic
solvent, such as methanol or ethanol, often using a Soxhlet apparatus.

Acid-Base Partitioning: The crude extract is concentrated and then partitioned between an
acidic aqueous solution (e.g., 5% HCI) and an immiscible organic solvent (e.g., ethyl acetate)
to separate alkaloids from neutral compounds. The aqueous layer, containing the protonated
alkaloids, is collected.

Basification and Re-extraction: The acidic aqueous layer is basified (e.g., with NH4OH to pH
9-10) to deprotonate the alkaloids, which are then re-extracted into an organic solvent like
chloroform or dichloromethane.

Chromatography: The resulting crude alkaloid mixture is subjected to column
chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g.,
chloroform-methanol) to separate the individual alkaloids. Fractions are monitored by Thin
Layer Chromatography (TLC).

Crystallization: Fractions containing pure Virosecurinine are combined, the solvent is
evaporated, and the residue is crystallized from a suitable solvent system (e.g., acetone-
hexane) to yield pure crystals.

Optical rotation is measured using a polarimeter to confirm the chirality of the molecule.

o Sample Preparation: A precise concentration of Virosecurinine is prepared by dissolving a
known mass of the compound in a specific volume of a spectroscopic-grade solvent (e.g.,
chloroform) in a volumetric flask.[12]

 Instrumentation: A polarimeter is calibrated using a blank (pure solvent). The light source is
typically a sodium D-line (589 nm).[12]

o Measurement: The prepared solution is placed in a sample cell of a known path length
(typically 1 decimeter). The observed angle of rotation (o) is measured at a constant
temperature (e.g., 20 °C).[13]
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» Calculation of Specific Rotation: The specific rotation [q] is calculated using the formula:
[a]_DAT = \frac{\alpha}{c \cdot I} where T is the temperature, D refers to the sodium D-line, a
is the observed rotation, c is the concentration in g/mL, and | is the path length in decimeters.
[12][13]

Standard spectrometric techniques are employed for structural confirmation.[10][14]

 NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCIz). *H NMR,
13C NMR, and 2D NMR (like COSY and HSQC) spectra are acquired on a high-field NMR
spectrometer (e.g., 400 MHz or higher) to establish proton and carbon frameworks and their
connectivity.[9]

e Mass Spectrometry: High-resolution mass spectra are typically obtained using electrospray
ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine
the exact mass and molecular formula.[9]

* IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Biological Activity and Signaling Pathways

Virosecurinine exhibits a range of biological activities, with its neuroactivity being particularly

well-studied. It is a known antagonist of the y-aminobutyric acid (GABA) receptor, specifically
the GABA-A receptor subtype.[15][16] GABA is the primary inhibitory neurotransmitter in the

central nervous system.[17]

By acting as a competitive antagonist, Virosecurinine binds to the GABA-A receptor but does
not activate it, thereby blocking the inhibitory action of GABA.[15][18] This inhibition of
GABAergic signaling leads to a net increase in neuronal excitability, which underlies its
stimulant and convulsant effects.[16]
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Caption: Virosecurinine blocks the binding of GABA to its receptor, preventing neuronal
inhibition.

Recent studies have highlighted the antitumor potential of Virosecurinine. It has been shown to
inhibit proliferation and induce apoptosis in various cancer cell lines, including human leukemia
THP-1 cells.[4] The mechanism involves the inhibition of the PI3BK/AKT/mTOR signaling
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pathway, a critical pathway that regulates cell growth, survival, and proliferation.[4]
Virosecurinine treatment leads to the downregulation of key proteins like PI3K, AKT, and
MTOR, ultimately triggering apoptosis in cancer cells.[4]
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Caption: Virosecurinine inhibits the PIBK/AKT/mTOR pathway, leading to apoptosis in cancer
cells.

Experimental Workflow Visualization

The process from plant material to pure, characterized compound follows a logical and
systematic workflow.
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Caption: General workflow for the isolation and characterization of (+)-Virosecurinine.

Conclusion

(+)-Virosecurinine is a structurally complex natural product with significant and diverse
biological activities. Its well-defined physical and chemical properties, along with established
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spectroscopic data, provide a solid foundation for its identification and quantification. The
elucidation of its mechanisms of action, particularly as a GABA-A receptor antagonist and an
inhibitor of the PIBK/AKT/mTOR pathway, opens avenues for its potential application in
neuroscience and oncology. The detailed protocols and workflows provided herein serve as a
valuable resource for researchers in natural product chemistry, pharmacology, and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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